molecular formula C29H23N3O8S B3879955 Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-7-methyl-2-{[5-(4-methyl-2-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-7-methyl-2-{[5-(4-methyl-2-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B3879955
M. Wt: 573.6 g/mol
InChI Key: CQNLDCLOAODCQU-CFRMEGHHSA-N
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Description

Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-7-methyl-2-{[5-(4-methyl-2-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives, furan derivatives, and thiazolopyrimidine precursors. The reaction conditions may involve:

    Condensation reactions: To form the core thiazolopyrimidine structure.

    Aldol reactions: To introduce the furan and benzodioxole moieties.

    Cyclization reactions: To complete the thiazolopyrimidine ring system.

Industrial Production Methods

Industrial production of such complex compounds may involve:

    Batch processing: For small-scale synthesis.

    Continuous flow chemistry: For large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole and furan moieties.

    Reduction: Reduction reactions can occur at the nitro group present in the structure.

    Substitution: Various substitution reactions can be performed to modify the functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution reagents: Including halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amines.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives: Researchers can use this compound as a starting material to create new molecules with potential biological activities.

Biology

    Enzyme inhibition studies: The compound may be used to study its effects on various enzymes, providing insights into its potential as a drug candidate.

Medicine

    Drug development: Due to its complex structure, the compound may exhibit pharmacological properties that make it a candidate for drug development, particularly in the treatment of diseases like cancer or infections.

Industry

    Material science: The compound’s unique structure may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Inhibition of enzyme activity: By binding to the active site or allosteric sites of enzymes.

    Modulation of receptor activity: By acting as an agonist or antagonist at receptor sites.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine derivatives: Other compounds in this class may include variations in the substituents on the thiazolopyrimidine ring.

    Benzodioxole derivatives: Compounds with similar benzodioxole moieties but different core structures.

    Furan derivatives: Molecules with furan rings but different functional groups.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and ring systems, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-7-methyl-2-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O8S/c1-4-37-28(34)25-16(3)30-29-31(26(25)17-6-9-22-23(12-17)39-14-38-22)27(33)24(41-29)13-18-7-10-21(40-18)19-8-5-15(2)11-20(19)32(35)36/h5-13,26H,4,14H2,1-3H3/b24-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNLDCLOAODCQU-CFRMEGHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC=C(O5)C6=C(C=C(C=C6)C)[N+](=O)[O-])S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)/C(=C/C5=CC=C(O5)C6=C(C=C(C=C6)C)[N+](=O)[O-])/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-7-methyl-2-{[5-(4-methyl-2-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 2
Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-7-methyl-2-{[5-(4-methyl-2-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 3
Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-7-methyl-2-{[5-(4-methyl-2-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-7-methyl-2-{[5-(4-methyl-2-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-7-methyl-2-{[5-(4-methyl-2-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-7-methyl-2-{[5-(4-methyl-2-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

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